molecular formula C18H14N2 B14215753 4-(2-Phenylethenyl)-2,2'-bipyridine CAS No. 825621-04-3

4-(2-Phenylethenyl)-2,2'-bipyridine

Cat. No.: B14215753
CAS No.: 825621-04-3
M. Wt: 258.3 g/mol
InChI Key: UKLXZXCSJMFEAM-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of a bipyridine core with a phenylethenyl group attached to one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-2,2’-bipyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,2’-bipyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of 4-(2-Phenylethenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of bipyridine derivatives with oxidized phenylethenyl groups.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

4-(2-Phenylethenyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)-2,2’-bipyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, redox reactions, and other chemical processes. The phenylethenyl group can also interact with biological molecules, potentially influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: A simpler bipyridine derivative without the phenylethenyl group.

    2,2’-Bipyridine: The parent compound of 4-(2-Phenylethenyl)-2,2’-bipyridine.

    Phenanthroline: A related compound with a similar structure but different chemical properties.

Uniqueness

This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in coordination chemistry and catalysis .

Properties

CAS No.

825621-04-3

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

4-(2-phenylethenyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C18H14N2/c1-2-6-15(7-3-1)9-10-16-11-13-20-18(14-16)17-8-4-5-12-19-17/h1-14H

InChI Key

UKLXZXCSJMFEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=CC=CC=N3

Origin of Product

United States

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